molecular formula C22H21NO2 B11177159 N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide

N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide

Cat. No.: B11177159
M. Wt: 331.4 g/mol
InChI Key: LPGGCFBJYNQJSK-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide is an organic compound with the molecular formula C22H21NO2 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide typically involves the reaction of 4-(benzyloxy)aniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-3,4-dimethylbenzamide stands out due to its specific structural features, such as the presence of both benzyloxy and dimethylbenzamide groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

3,4-dimethyl-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C22H21NO2/c1-16-8-9-19(14-17(16)2)22(24)23-20-10-12-21(13-11-20)25-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24)

InChI Key

LPGGCFBJYNQJSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

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